molecular formula C14H15NO B2687842 N-Methyl-N-(2-phenylcyclopropyl)but-2-ynamide CAS No. 2411293-03-1

N-Methyl-N-(2-phenylcyclopropyl)but-2-ynamide

Cat. No.: B2687842
CAS No.: 2411293-03-1
M. Wt: 213.28
InChI Key: QIZDDQBVJBVIAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methyl-N-(2-phenylcyclopropyl)but-2-ynamide is an organic compound with the molecular formula C14H15NO This compound is characterized by the presence of a cyclopropyl group attached to a phenyl ring, and an amide group linked to a but-2-ynamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(2-phenylcyclopropyl)but-2-ynamide typically involves the reaction of N-methyl-2-phenylcyclopropylamine with but-2-ynoic acid or its derivatives under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(2-phenylcyclopropyl)but-2-ynamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: The major products are typically carboxylic acids or ketones.

    Reduction: The major products are usually primary or secondary amines.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted amides.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be used in studies involving enzyme inhibition or protein binding.

    Industry: It can be used in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of N-Methyl-N-(2-phenylcyclopropyl)but-2-ynamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and phenyl groups may facilitate binding to hydrophobic pockets, while the amide group can form hydrogen bonds with active site residues. This interaction can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-N-(2-phenylcyclopropyl)acetamide
  • N-Methyl-N-(2-phenylcyclopropyl)propionamide
  • N-Methyl-N-(2-phenylcyclopropyl)butanamide

Uniqueness

N-Methyl-N-(2-phenylcyclopropyl)but-2-ynamide is unique due to the presence of the but-2-ynamide chain, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The cyclopropyl group also contributes to its unique steric and electronic properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-methyl-N-(2-phenylcyclopropyl)but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-3-7-14(16)15(2)13-10-12(13)11-8-5-4-6-9-11/h4-6,8-9,12-13H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIZDDQBVJBVIAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)N(C)C1CC1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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